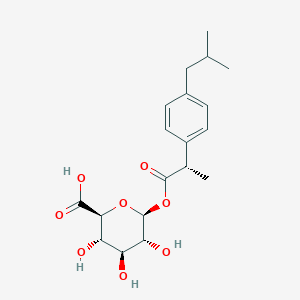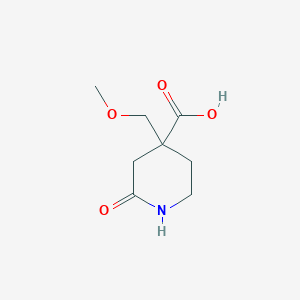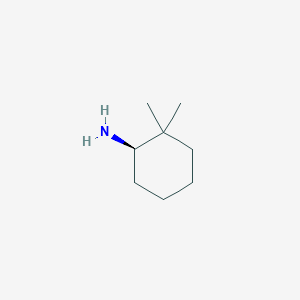
(r)-2,2-Dimethylcyclohexanamine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
®-2,2-Dimethylcyclohexanamine is an organic compound that belongs to the class of amines It is characterized by a cyclohexane ring with two methyl groups attached to the second carbon and an amine group attached to the same carbon
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of ®-2,2-Dimethylcyclohexanamine typically involves the reduction of the corresponding ketone, 2,2-dimethylcyclohexanone, using a reducing agent such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4). The reaction is carried out in an inert atmosphere, usually under nitrogen or argon, to prevent oxidation. The reaction mixture is then quenched with water or an aqueous acid to yield the amine.
Industrial Production Methods
On an industrial scale, the production of ®-2,2-Dimethylcyclohexanamine may involve catalytic hydrogenation of the corresponding nitrile or imine. This process is typically carried out in the presence of a metal catalyst such as palladium on carbon (Pd/C) or Raney nickel. The reaction conditions include elevated temperatures and pressures to ensure complete conversion of the starting material to the desired amine.
化学反応の分析
Types of Reactions
®-2,2-Dimethylcyclohexanamine can undergo various types of chemical reactions, including:
Oxidation: The amine group can be oxidized to form the corresponding nitroso or nitro compound.
Reduction: The compound can be further reduced to form secondary or tertiary amines.
Substitution: The amine group can participate in nucleophilic substitution reactions, where it is replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.
Substitution: Reagents such as alkyl halides or acyl chlorides can be used in substitution reactions.
Major Products
Oxidation: Nitroso or nitro derivatives.
Reduction: Secondary or tertiary amines.
Substitution: Alkylated or acylated amines.
科学的研究の応用
®-2,2-Dimethylcyclohexanamine has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound can be used in the study of amine metabolism and enzyme interactions.
Industry: The compound is used in the production of polymers, resins, and other materials.
作用機序
The mechanism of action of ®-2,2-Dimethylcyclohexanamine involves its interaction with various molecular targets, including enzymes and receptors. The amine group can form hydrogen bonds and ionic interactions with active sites of enzymes, influencing their activity. Additionally, the compound can interact with cell membranes, affecting their permeability and function.
類似化合物との比較
Similar Compounds
Cyclohexylamine: Similar structure but lacks the two methyl groups.
2,2-Dimethylcyclopentylamine: Similar structure but with a cyclopentane ring instead of a cyclohexane ring.
2,2-Dimethylcyclohexanol: Similar structure but with a hydroxyl group instead of an amine group.
Uniqueness
®-2,2-Dimethylcyclohexanamine is unique due to the presence of both the cyclohexane ring and the two methyl groups, which confer specific steric and electronic properties. These properties influence its reactivity and interactions with other molecules, making it a valuable compound in various applications.
特性
分子式 |
C8H17N |
|---|---|
分子量 |
127.23 g/mol |
IUPAC名 |
(1R)-2,2-dimethylcyclohexan-1-amine |
InChI |
InChI=1S/C8H17N/c1-8(2)6-4-3-5-7(8)9/h7H,3-6,9H2,1-2H3/t7-/m1/s1 |
InChIキー |
XVXGXOJNGBLOKR-SSDOTTSWSA-N |
異性体SMILES |
CC1(CCCC[C@H]1N)C |
正規SMILES |
CC1(CCCCC1N)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


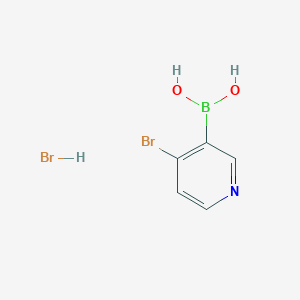
![Ethyl 2-azabicyclo[2.2.2]octane-3-carboxylate hydrochloride](/img/structure/B12438764.png)
![3-Cyclopropyl-5,6,7,8-tetrahydropyrido[4,3-e][1,2,4]triazine](/img/structure/B12438765.png)
![1-[4-(4-Propoxy-phenoxy)-phenyl]-ethanone](/img/structure/B12438784.png)


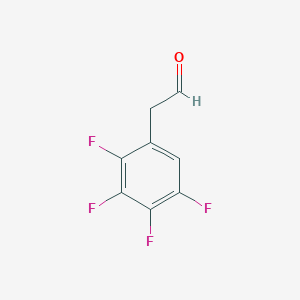
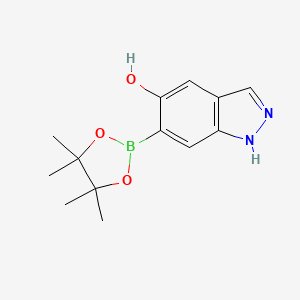
![2-{[4-(Trifluoromethyl)phenyl]methyl}pyrrolidine-2-carboxylic acid hydrochloride](/img/structure/B12438837.png)


![[4,5-Dihydroxy-6-[4-hydroxy-3-[3-(4-hydroxy-3,5-dimethoxyphenyl)prop-2-enoyloxy]-2,5-bis(hydroxymethyl)oxolan-2-yl]oxy-2-(hydroxymethyl)oxan-3-yl] 3-(4-hydroxy-3,5-dimethoxyphenyl)prop-2-enoate](/img/structure/B12438851.png)
